REACTION_CXSMILES
|
C([N:3](C([O-])=O)[N:4]=[C:5]([C:12]1[S:13][CH:14]=[CH:15][CH:16]=1)[CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)C.O=[S:21](Cl)Cl>>[S:13]1[CH:14]=[CH:15][CH:16]=[C:12]1[C:5]1[N:4]=[N:3][S:21][C:6]=1[C:7]1[S:8][CH:9]=[CH:10][CH:11]=1
|
Name
|
Acylhydrazine
|
Quantity
|
14.13 g
|
Type
|
reactant
|
Smiles
|
C(C)N(N=C(CC=1SC=CC1)C=1SC=CC1)C(=O)[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
SOCl2 was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The dark residue was chromatographed on SiO2 (300 g)
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2
|
Type
|
DISTILLATION
|
Details
|
distilled at 0.2 mm (Hg) at 150° C.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C=1N=NSC1C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |